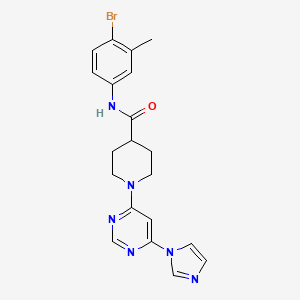
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21BrN6O and its molecular weight is 441.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H23BrN6O with a molecular weight of approximately 431.35 g/mol. The structure includes an imidazole ring, a pyrimidine moiety, and a piperidine core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23BrN6O |
| Molecular Weight | 431.35 g/mol |
| CAS Number | 1351633-65-2 |
Antitumor Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
- Case Study : In vitro testing revealed that the compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) cells with an IC50 value of approximately 5 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It acts as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses.
- Mechanism of Action : By inhibiting iNOS, the compound reduces nitric oxide production, thereby mitigating inflammatory processes associated with diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Antimicrobial Activity
Preliminary evaluations suggest that this compound possesses antimicrobial properties , particularly against certain strains of bacteria and fungi.
- Research Findings : In studies assessing antimicrobial efficacy, the compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Initial studies indicate:
- Absorption : Rapid absorption in vivo with peak plasma concentrations occurring within 1 hour post-administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to several active metabolites.
- Excretion : Excreted mainly through renal pathways.
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits low toxicity in human cell lines, suggesting a favorable safety profile for further development.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing piperidine and pyrimidine derivatives. For instance, similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancers. The presence of the imidazole group is believed to enhance the bioactivity by facilitating interactions with biological targets such as kinases and receptors involved in tumor growth and proliferation .
Antimicrobial Properties
The imidazole and pyrimidine components are known for their antimicrobial properties. Research indicates that compounds with these functionalities can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. The piperidine ring may also contribute to this activity by enhancing membrane permeability or interacting with microbial enzymes .
Neuropharmacological Effects
Compounds similar to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide have been investigated for their neuropharmacological effects, particularly in treating neurological disorders. The structural components suggest potential interactions with neurotransmitter systems, which could lead to applications in managing conditions such as depression or anxiety .
Synthetic Methodologies
The synthesis of this compound involves various methods that have been optimized for yield and purity. Techniques include nucleophilic substitution reactions and coupling reactions involving brominated phenyl derivatives. Recent advancements in synthetic methodologies have focused on reducing costs and improving efficiency, which is crucial for large-scale applications in pharmaceutical manufacturing .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of similar compounds, researchers synthesized several derivatives of piperidine-based structures. One derivative demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells, suggesting that modifications to the imidazole or pyrimidine groups can enhance efficacy against specific cancer types .
Case Study 2: Antimicrobial Testing
Another research effort investigated the antimicrobial activity of compounds related to this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications improved antibacterial potency, highlighting the importance of structural diversity in drug design .
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c1-14-10-16(2-3-17(14)21)25-20(28)15-4-7-26(8-5-15)18-11-19(24-12-23-18)27-9-6-22-13-27/h2-3,6,9-13,15H,4-5,7-8H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHRWNBKJKZRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













